N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Catalog No.
S2805061
CAS No.
941912-05-6
M.F
C19H22N2O3S
M. Wt
358.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)...

CAS Number

941912-05-6

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide

Molecular Formula

C19H22N2O3S

Molecular Weight

358.46

InChI

InChI=1S/C19H22N2O3S/c1-14(2)25(23,24)20-17-9-10-18-16(12-17)8-11-19(22)21(18)13-15-6-4-3-5-7-15/h3-7,9-10,12,14,20H,8,11,13H2,1-2H3

InChI Key

SYDPMUACHGHYTI-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3

Solubility

not available

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydroquinoline core and a sulfonamide group. The molecular formula for this compound is C24H24N2O3SC_{24}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 420.5 g/mol. This compound features a benzyl group attached to the nitrogen atom of the sulfonamide, enhancing its potential biological activity and solubility in organic solvents .

There is no current research available on the mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide. However, based on the presence of the tetrahydroquinoline core, it might possess similar properties to other tetrahydroquinoline derivatives, which have been investigated for their potential to target enzymes or receptors in biological systems [].

Future Research Directions

Given the presence of the tetrahydroquinoline core, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide could be a promising candidate for further investigation. Here are some potential areas for future research:

  • Synthesis and characterization of the compound.
  • Evaluation of its biological activities, such as antitumor or other pharmacological properties.
  • Investigation of its mechanism of action, if it exhibits any biological effects.
  • Safety assessment to determine potential hazards.
Typical of sulfonamides and tetrahydroquinolines:

  • Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
  • Reduction: Reduction reactions can alter the oxidation state of the compound, potentially affecting its biological activity. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
  • Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide exhibits significant biological activities, particularly in the realm of pharmacology. Compounds with similar structures have been studied for their potential as:

  • Anticancer agents: Due to their ability to interact with specific molecular targets involved in cell proliferation.
  • Anti-inflammatory agents: The sulfonamide group may contribute to anti-inflammatory properties by inhibiting certain enzymes or pathways involved in inflammation.
  • Neurological effects: Some derivatives have shown promise as modulators of cannabinoid receptors, suggesting potential applications in treating metabolic or cognitive disorders .

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves multi-step organic synthesis:

  • Preparation of Tetrahydroquinoline Core: This can be achieved via the Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine.
  • Acylation: The tetrahydroquinoline intermediate is acylated using propanoyl chloride in the presence of a base like pyridine.
  • Formation of Sulfonamide: The final step involves coupling the sulfonamide group to the tetrahydroquinoline core through sulfonation reactions .

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Biochemical Research: Useful in studies related to enzyme inhibition and receptor modulation.
  • Material Science: Its unique chemical properties may find applications in developing new materials or catalysts .

Studies examining the interactions of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide with biological targets have revealed:

  • Binding Affinity: The compound shows significant binding affinity for certain enzymes and receptors involved in metabolic pathways.
  • Mechanism of Action: Its mechanism typically involves competitive inhibition or allosteric modulation of target proteins .

These interactions highlight its potential therapeutic roles and guide further research into optimizing its efficacy.

Several compounds share structural similarities with N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamideC20H20N2O3S360.5Contains a thiophene ring which may enhance biological activity.
N-(1-benzyl-2-hydroxyethyl)-1,2-dihydroquinolinC19H22N2O2310.4Features a hydroxyl group that may influence solubility and reactivity.
N-(1-benzyl)-4-methylthiazoleC14H14N2S242.4A simpler structure lacking the tetrahydroquinoline core but still biologically active.

Uniqueness

The uniqueness of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide lies in its specific combination of functional groups that provide distinct chemical reactivity and biological activity compared to other similar compounds. The benzyl substitution on the nitrogen atom enhances its lipophilicity and potential interactions with biological membranes .

This compound's diverse applications and interactions make it a valuable subject for further research within medicinal chemistry and pharmacology.

XLogP3

2.5

Dates

Modify: 2023-08-17

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